2-methyl-4-{4-[4-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Description
This compound features a pyrimidine core with three key substituents:
- 2-Methyl group: Enhances steric bulk and influences electronic properties.
- 4-{4-[4-(Pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}: A piperazine moiety linked to a benzoyl group substituted with a pyrimidin-2-yloxy group.
- 6-(Pyrrolidin-1-yl): A 5-membered saturated heterocycle that may improve solubility and conformational flexibility compared to bulkier substituents like piperidine.
The compound’s molecular weight is approximately 465.5 g/mol (calculated), with a formula of C₂₃H₂₅N₇O₂.
Properties
IUPAC Name |
[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-18-27-21(29-11-2-3-12-29)17-22(28-18)30-13-15-31(16-14-30)23(32)19-5-7-20(8-6-19)33-24-25-9-4-10-26-24/h4-10,17H,2-3,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCMUBHYQVHUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Moiety
The benzoyl-piperazine group in the target compound is a critical structural feature. Modifications to this group significantly alter physicochemical and pharmacological properties:
Key Observations :
Heterocyclic Substituents at Position 6
The pyrrolidin-1-yl group in the target compound is compared to piperidin-1-yl and other heterocycles:
Q & A
Basic: What are the key steps in synthesizing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of pyrimidine and piperazine intermediates. Critical steps include:
- Nucleophilic substitution at the pyrimidine core using piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Benzoylation of the piperazine moiety using 4-(pyrimidin-2-yloxy)benzoyl chloride, often catalyzed by stannous chloride .
- Purification via column chromatography or recrystallization, with progress monitored by thin-layer chromatography (TLC) to confirm intermediate formation .
- Final characterization using ¹H/¹³C NMR for proton/environment mapping, LC-MS for molecular weight confirmation, and FT-IR to verify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Methodological Answer:
SAR studies should focus on:
- Core modifications : Systematic substitution at the pyrimidine 4- and 6-positions (e.g., replacing pyrrolidin-1-yl with piperidin-1-yl or morpholino groups) to assess steric/electronic effects .
- Linker optimization : Varying the benzoyl-piperazine bridge (e.g., introducing sulfonyl or alkyl spacers) to modulate conformational flexibility .
- Biological assays : Use enzyme inhibition assays (e.g., kinase panels) and cell-based viability tests (e.g., IC₅₀ determination in cancer lines) to correlate structural changes with activity .
- Computational docking : Employ tools like AutoDock Vina to predict binding modes against target proteins (e.g., EGFR or PI3K) and validate with mutagenesis studies .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks) . Example: Orthorhombic crystal system with space group Pccn and unit cell parameters a = 21.3085 Å, b = 18.6249 Å .
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, piperazine methylenes at δ 3.4–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 459.4 for C₂₁H₂₇BrN₆O) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in:
- Assay conditions : Compare buffer pH, temperature, and cofactor availability (e.g., Mg²⁺ for kinase assays) .
- Cell models : Validate results across primary cells (e.g., human hepatocytes) and immortalized lines (e.g., HEK293) to rule out model-specific artifacts .
- Pharmacokinetic factors : Assess compound stability in serum (e.g., half-life in rat plasma) and membrane permeability (e.g., Caco-2 assays) .
- Dose-response curves : Use Hill slope analysis to differentiate partial agonists from full antagonists in receptor-binding studies .
Basic: How are solubility and stability optimized for in vitro assays?
Methodological Answer:
- Solubility enhancement : Co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80) are used. For highly lipophilic derivatives, nanoparticle encapsulation improves aqueous dispersion .
- Stability testing : Conduct accelerated degradation studies under varied pH (1–10), light, and temperature (4–37°C) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed benzoyl groups) .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, followed by UV irradiation and pull-down assays to isolate target proteins .
- Cellular thermal shift assay (CETSA) : Monitor protein melting curves via western blotting to confirm compound-induced stabilization of the target .
- In vivo imaging : Use fluorescently tagged derivatives (e.g., Cy5-conjugated) for real-time tracking in zebrafish or murine models .
Table 1: Comparison of Key Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperazine coupling | DMF, 80°C, 12h | 65 | 95% | |
| Benzoylation | SnCl₂, CH₂Cl₂, rt, 6h | 72 | 98% | |
| Final purification | Silica gel (hexane:EtOAc = 3:1) | 85 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
